molecular formula C8H10N4 B2395381 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile CAS No. 501680-44-0

2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2395381
CAS No.: 501680-44-0
M. Wt: 162.196
InChI Key: UZBVXKQXKABHPF-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H10N4 It is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further substituted with two methyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification methods such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of its hydrazinyl, methyl, and carbonitrile groups. This combination imparts specific reactivity and properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)11-8(12-10)7(5)4-9/h3H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBVXKQXKABHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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